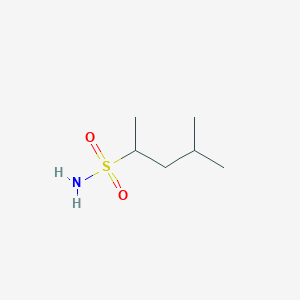
4-Méthylpentane-2-sulfonamide
Vue d'ensemble
Description
4-Methylpentane-2-sulfonamide is a useful research compound. Its molecular formula is C6H15NO2S and its molecular weight is 165.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylpentane-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpentane-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nouveaux composés
4-Méthylpentane-2-sulfonamide : est utilisé dans la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles. Par exemple, il peut être impliqué dans la formation de nouveaux composés sulfonamides comme le ({4-nitrophényl}sulfonyl)tryptophane (DNSPA), qui sont synthétisés à partir de précurseurs tels que le chlorure de 4-nitrobenzènesulfonyle et la L-tryptophane . Ces composés sont caractérisés par diverses méthodes spectroscopiques et peuvent cristalliser dans des systèmes cristallins spécifiques, ce qui indique leur pureté et leur potentiel pour des études plus approfondies.
Agents antiviraux
Les sulfonamides à périphéries hétérocycliques, qui peuvent être dérivés du this compound, sont prometteurs comme agents antiviraux. Ils se sont avérés présenter une activité inhibitrice contre une gamme de virus, notamment le virus de la dengue, en ciblant des protéases virales spécifiques . Cette application est particulièrement pertinente dans le contexte des défis de santé mondiale posés par les infections virales.
Activité antibactérienne
Des modifications de composés sulfonamides, y compris ceux dérivés du this compound, sont explorées pour surmonter la résistance aux médicaments antibactériens. En revisitant les médicaments sulfonamides existants et en introduisant des modifications moléculaires, les chercheurs visent à identifier de nouveaux candidats médicaments ayant une activité antibactérienne accrue .
Mécanisme D'action
Target of Action
4-Methylpentane-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
4-Methylpentane-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a decrease in bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methylpentane-2-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, 4-Methylpentane-2-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The metabolism and excretion of sulfonamides can vary, but they are typically metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of 4-Methylpentane-2-sulfonamide is a decrease in bacterial growth and replication due to the inhibition of folic acid synthesis . This can lead to the death of the bacteria or a slowdown in their growth rate, depending on the concentration of the drug and the susceptibility of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methylpentane-2-sulfonamide. For example, the presence of other substances in the environment, such as organic matter or other drugs, can affect the bioavailability and effectiveness of 4-Methylpentane-2-sulfonamide . Additionally, the pH and temperature of the environment can affect the stability of the drug .
Analyse Biochimique
Biochemical Properties
4-Methylpentane-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, a zinc-containing metalloenzyme. 4-Methylpentane-2-sulfonamide binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, which can have therapeutic implications in conditions where carbonic anhydrase activity needs to be modulated.
Cellular Effects
4-Methylpentane-2-sulfonamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 4-Methylpentane-2-sulfonamide can impact cell signaling pathways by inhibiting specific enzymes, thereby altering the downstream signaling events and gene expression patterns .
Molecular Mechanism
The molecular mechanism of 4-Methylpentane-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, 4-Methylpentane-2-sulfonamide can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpentane-2-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpentane-2-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Methylpentane-2-sulfonamide in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 4-Methylpentane-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-Methylpentane-2-sulfonamide can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
4-Methylpentane-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular functions and metabolic flux . The interactions with metabolic enzymes and cofactors are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methylpentane-2-sulfonamide within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Methylpentane-2-sulfonamide can localize to various cellular compartments, where it exerts its effects on enzyme activity and cellular processes . The distribution of the compound within tissues can also influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
4-Methylpentane-2-sulfonamide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Methylpentane-2-sulfonamide may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . Understanding the subcellular localization of 4-Methylpentane-2-sulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-methylpentane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRPGSMEUVEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



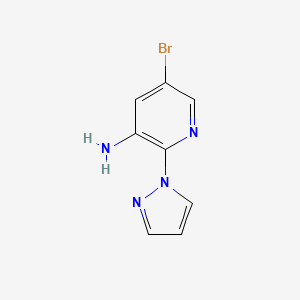
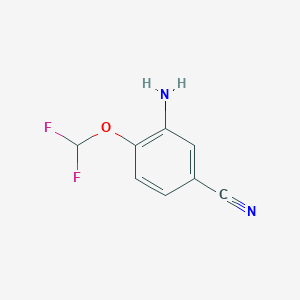
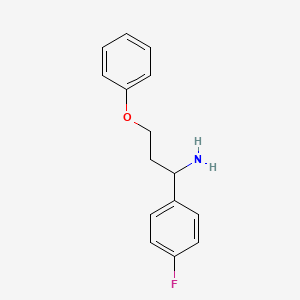

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)

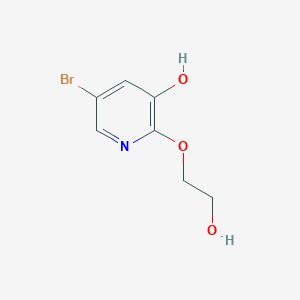

![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)


